N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine
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Overview
Description
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a methyl group at the 2-position and a pyrazole ring substituted with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylfuran-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-carboxaldehyde: A precursor in the synthesis of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine.
1H-Pyrazol-4-amine: A compound with a similar pyrazole ring structure but lacking the furan moiety.
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: A compound with a similar furan ring but different heterocyclic structure.
Uniqueness
This compound is unique due to its combination of a furan ring and a pyrazole ring with an amine group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(2-methylfuran-3-yl)methyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-7-8(2-3-13-7)4-10-9-5-11-12-6-9/h2-3,5-6,10H,4H2,1H3,(H,11,12) |
InChI Key |
XZUBYDULZUMTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNC2=CNN=C2 |
Origin of Product |
United States |
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